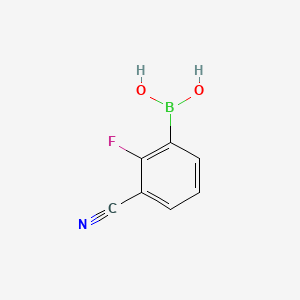

(3-Cyano-2-fluorophenyl)boronic acid

Overview

Description

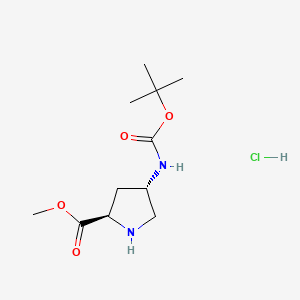

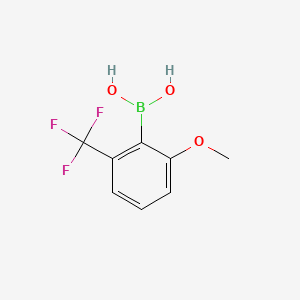

“(3-Cyano-2-fluorophenyl)boronic acid” is a boronic acid derivative. It is a solid compound with the molecular formula C7H5BFNO2 and a molecular weight of 164.93 . It is also known as 3-Cyano-2-fluorobenzeneboronic Acid .

Molecular Structure Analysis

The molecular structure of “(3-Cyano-2-fluorophenyl)boronic acid” consists of a phenyl ring with a boronic acid group, a cyano group, and a fluorine atom attached. The exact positions of these substituents can vary .Chemical Reactions Analysis

Boronic acids, including “(3-Cyano-2-fluorophenyl)boronic acid”, are known to participate in various chemical reactions. They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, making them useful in various sensing applications . They are also used in Suzuki-Miyaura coupling reactions .Scientific Research Applications

Preparation of Phenylboronic Catechol Esters

- Application Summary: 2-Fluorophenylboronic acid is used as a reactant for the preparation of phenylboronic catechol esters .

- Methods of Application: The specific experimental procedures would depend on the exact nature of the reaction, but typically involve palladium-catalyzed cross-coupling reactions .

- Results or Outcomes: The phenylboronic catechol esters prepared using this method have been identified as promising anion receptors for polymer electrolytes .

Synthesis of Trisubstituted Allylic Alcohols

- Application Summary: 2-Fluorophenylboronic acid is used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .

- Methods of Application: This involves the use of a rhodium catalyst to facilitate the arylation reaction .

- Results or Outcomes: The outcome of this reaction is the formation of trisubstituted allylic alcohols .

Synthesis of Fluorobiphenylcyclohexenes and Difluoroterphenyls

- Application Summary: 3-Fluorophenylboronic acid is used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .

- Methods of Application: This involves palladium-catalyzed cross-coupling reactions .

- Results or Outcomes: The outcome of this reaction is the formation of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .

Site-selective Suzuki-Miyaura Arylation Reactions

- Application Summary: 2-Fluorophenylboronic acid is used in site-selective Suzuki-Miyaura arylation reactions .

- Methods of Application: This involves the use of a palladium catalyst to facilitate the arylation reaction .

- Results or Outcomes: The outcome of this reaction is the formation of arylated compounds .

Synthesis of o-Phenylphenols

- Application Summary: 3-Fluorophenylboronic acid is used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .

- Methods of Application: This involves palladium-catalyzed cross-coupling reactions .

- Results or Outcomes: The outcome of this reaction is the formation of o-phenylphenols .

Coupling Reactions with Arenediazonium Tetrafluoroborates

- Application Summary: 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates .

- Methods of Application: This involves the use of a palladium catalyst to facilitate the coupling reaction .

- Results or Outcomes: The outcome of this reaction is the formation of coupled compounds .

Rhodium-Catalyzed Enantioselective Addition Reactions

- Application Summary: 2-Fluorophenylboronic acid is used in rhodium-catalyzed enantioselective addition reactions .

- Methods of Application: This involves the use of a rhodium catalyst to facilitate the addition reaction .

- Results or Outcomes: The outcome of this reaction is the formation of enantioselective compounds .

Preparation of Biologically Active Biphenyls

- Application Summary: 4-Fluorophenylboronic acid can be used as a reactant in the preparation of biologically active biphenyls .

- Methods of Application: This involves coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .

- Results or Outcomes: The outcome of this reaction is the formation of novel biologically active terphenyls .

Synthesis of Potent Leukotriene B4 Receptor Agonists

- Application Summary: 3-Fluorophenylboronic acid is used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .

- Methods of Application: This involves palladium-catalyzed cross-coupling reactions .

- Results or Outcomes: The outcome of this reaction is the formation of o-phenylphenols .

Safety And Hazards

Boronic acids, including “(3-Cyano-2-fluorophenyl)boronic acid”, can be harmful if swallowed, in contact with skin, or if inhaled . They can cause skin irritation and serious eye irritation . Safety precautions should include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Boronic acids are increasingly being used in diverse areas of research, including sensing applications, biological labeling, protein manipulation and modification, and the development of therapeutics . The specific future directions for “(3-Cyano-2-fluorophenyl)boronic acid” would depend on the results of ongoing and future research in these areas.

properties

IUPAC Name |

(3-cyano-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BFNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENIWPFEWBREIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C#N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659387 | |

| Record name | (3-Cyano-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Cyano-2-fluorophenyl)boronic acid | |

CAS RN |

957121-05-0 | |

| Record name | (3-Cyano-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-2-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanolamine hydrochloride, [1-3H]](/img/structure/B591581.png)

![(2-Phenylbenzo[d]oxazol-6-yl)methanamine](/img/structure/B591586.png)

![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)

![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)